Structure and molecular weight of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
Structure and molecular weight of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
An In-Depth Technical Guide to (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate: Structure, Properties, and Synthesis
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Senior Application Scientist Google AI Labs
Date: February 15, 2026
Abstract
This technical guide provides a comprehensive overview of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate, a chiral morpholine derivative of interest to researchers and professionals in drug discovery and development. The document details the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. Emphasis is placed on the stereospecific synthesis of the core morpholin-3-one precursor and its subsequent alkylation. Detailed experimental protocols, predicted analytical data, and visualizations are included to facilitate a deeper understanding and practical application of this information. This guide is intended to serve as a valuable resource for chemists and pharmacologists working with novel heterocyclic scaffolds.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The constrained conformational flexibility and favorable physicochemical properties of the morpholine ring make it a desirable scaffold in medicinal chemistry. The introduction of stereocenters and various substituents allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles. (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a chiral building block that incorporates a benzyl-protected nitrogen, a stereocenter at the 3-position, and an ethyl acetate side chain, making it a versatile intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system.[1] This guide provides an in-depth analysis of its structure and a detailed, plausible synthetic route based on established chemical principles.
Molecular Structure and Properties
The definitive structure of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is characterized by a morpholine ring with a benzyl group attached to the nitrogen atom (position 4). An ethyl acetate group is attached to the carbon at the 3-position, which is a chiral center with the (S)-configuration.
Chemical Structure
Figure 1: 2D structure of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate highlighting the (S)-stereocenter.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.33 g/mol | [2] |
| CAS Number | 1799439-16-9 | [2] |
| Appearance | Predicted: Colorless to pale yellow oil | Inferred from related compounds |
| Boiling Point | 349.1±22.0 °C (Predicted) | [1] |
| Storage | Sealed in dry, room temperature or 2-8°C | , [1][2] |
Proposed Synthetic Pathway
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Synthesis of the Chiral Precursor: Enantioselective synthesis of (S)-4-benzylmorpholin-3-one from a suitable chiral starting material.
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Introduction of the Acetonitrile Moiety: Alkylation of the morpholin-3-one with bromoacetonitrile to introduce the two-carbon side chain.
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Esterification: Ethanolysis of the resulting nitrile to afford the final ethyl ester product.
Figure 2: Proposed three-stage synthetic workflow.
Detailed Experimental Protocols
3.1.1. Synthesis of (S)-4-Benzylmorpholin-3-one
Causality: This step establishes the core chiral morpholin-3-one scaffold. The synthesis starts from a commercially available chiral amino alcohol, (S)-2-(benzylamino)ethanol, ensuring the desired stereochemistry in the final product. The cyclization is achieved via acylation with chloroacetyl chloride followed by an intramolecular Williamson ether synthesis-type reaction, where the alkoxide displaces the chloride.
Protocol:
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To a stirred solution of (S)-2-(benzylamino)ethanol (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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To the crude chloroacetamide intermediate dissolved in tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench the reaction carefully with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to afford (S)-4-benzylmorpholin-3-one.
3.1.2. Synthesis of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile
Causality: This step introduces the two-carbon side chain required for the final acetate group. Deprotonation of the α-carbon of the morpholin-3-one with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature generates a specific enolate, which then undergoes nucleophilic substitution with bromoacetonitrile.
Protocol:
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Prepare a solution of LDA by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.
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To this LDA solution, add a solution of (S)-4-benzylmorpholin-3-one (1 equivalent) in anhydrous THF dropwise at -78 °C.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add a solution of bromoacetonitrile (1.2 equivalents) in anhydrous THF dropwise.
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Allow the reaction to proceed at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel.
3.1.3. Synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
Causality: The final step involves the conversion of the nitrile functionality to an ethyl ester. This is typically achieved through acid-catalyzed alcoholysis (Pinner reaction conditions followed by hydrolysis, or direct acidic ethanolysis). The use of sulfuric acid in ethanol under reflux provides the necessary conditions for this transformation.
Protocol:
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Dissolve (S)-2-(4-benzylmorpholin-3-yl)acetonitrile (1 equivalent) in absolute ethanol.
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Carefully add concentrated sulfuric acid (2-3 equivalents) to the solution at 0 °C.
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Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the final product by flash column chromatography on silica gel to yield (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate.
Predicted Analytical and Spectroscopic Data
As of the date of this document, experimentally determined spectroscopic data for (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is not publicly available. The following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 101 MHz, CDCl₃) |
| δ 7.40 - 7.25 (m, 5H, Ar-H) | δ 171.5 (C=O, ester) |
| δ 4.60 (d, J = 13.5 Hz, 1H, N-CH₂-Ph) | δ 168.0 (C=O, lactam) |
| δ 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃) | δ 137.5 (Ar-C) |
| δ 3.90 - 3.75 (m, 2H, morpholine H) | δ 129.0, 128.5, 127.5 (Ar-CH) |
| δ 3.65 - 3.50 (m, 2H, morpholine H) | δ 67.0 (morpholine C-O) |
| δ 3.40 - 3.30 (m, 1H, morpholine CH) | δ 60.5 (O-CH₂) |
| δ 2.90 - 2.70 (m, 2H, morpholine H) | δ 55.0 (N-CH₂) |
| δ 2.60 (dd, J = 16.0, 5.0 Hz, 1H, CH₂-CO) | δ 52.0 (morpholine N-CH₂) |
| δ 2.40 (dd, J = 16.0, 8.0 Hz, 1H, CH₂-CO) | δ 50.0 (chiral CH) |
| δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃) | δ 35.0 (CH₂-CO) |
| δ 14.2 (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium-Strong | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1650 | Strong | C=O stretch (lactam) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O-C stretch (morpholine ether) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 263 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₂COOEt]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Safety and Handling
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and a proposed synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate. The outlined synthetic strategy offers a viable route to this valuable chiral building block, leveraging established and reliable chemical transformations. The predicted analytical data serves as a useful reference for researchers working on the synthesis and characterization of this and related compounds. As a versatile intermediate, (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate holds significant potential for the development of novel therapeutic agents, and this guide aims to support and facilitate such endeavors.
References
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MySkinRecipes. (n.d.). (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate. Retrieved from [Link]
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Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
